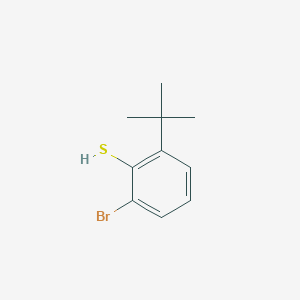

2-Bromo-6-tert-butylthiophenol

Description

Structure

3D Structure

Properties

CAS No. |

177365-41-2 |

|---|---|

Molecular Formula |

C10H13BrS |

Molecular Weight |

245.18 g/mol |

IUPAC Name |

2-bromo-6-tert-butylbenzenethiol |

InChI |

InChI=1S/C10H13BrS/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 |

InChI Key |

JIAFHIIVBAYCCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)Br)S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 Tert Butylthiophenol and Its Precursors

Direct and Selective Functionalization Approaches

Direct functionalization methods offer a straightforward approach to introducing bromine and thiol moieties onto a tert-butyl-substituted aromatic ring. These strategies rely on controlling the regioselectivity of electrophilic substitution or directed metallation reactions.

Regioselective Aromatic Bromination Strategies (e.g., via disulfide intermediates)

A common precursor for the target compound is 2-tert-butylthiophenol (B27617). The direct bromination of this precursor can be challenging, as it may lead to a mixture of products or oxidation of the thiol group. A more controlled strategy involves the use of a disulfide intermediate. This method proceeds in three main steps: oxidation of the thiophenol to a disulfide, regioselective bromination of the disulfide, and subsequent reductive cleavage to yield the desired brominated thiophenol.

The starting material, 2-tert-butylthiophenol, is first oxidized to bis(2-tert-butylphenyl) disulfide. This disulfide is then subjected to electrophilic bromination. The disulfide bridge directs the incoming electrophile to the positions para to the sulfur atom (ortho to the tert-butyl group). The steric bulk of the tert-butyl group further ensures high regioselectivity. Finally, the brominated disulfide is cleaved via reduction to afford two equivalents of 2-Bromo-6-tert-butylthiophenol.

| Step | Reactant | Reagent(s) | Solvent | Typical Conditions | Product |

| 1. Oxidation | 2-tert-butylthiophenol | I₂, Base (e.g., NaOH) | Ethanol/Water | Room Temperature | bis(2-tert-butylphenyl) disulfide |

| 2. Bromination | bis(2-tert-butylphenyl) disulfide | Br₂, Acetic Acid | Acetic Acid | 0°C to RT | bis(2-bromo-6-tert-butylphenyl) disulfide |

| 3. Reduction | bis(2-bromo-6-tert-butylphenyl) disulfide | Zn, HCl or NaBH₄ | Ethanol/THF | Reflux | This compound |

Another key precursor is 2-bromo-6-tert-butylphenol, which can be synthesized by the direct bromination of 2-tert-butylphenol. The hydroxyl group is a strong activating group and, along with the tert-butyl group, directs the bromination to the ortho and para positions. Due to the steric hindrance from the adjacent tert-butyl group, bromination occurs selectively at the other ortho position. nih.gov Reagents such as N-Bromosuccinimide (NBS) are often employed for such regioselective brominations to minimize over-bromination and side reactions. organic-chemistry.orgsciencemadness.orgtcichemicals.com

Direct Thiolation of Brominated tert-Butyl Aromatic Systems

This approach involves introducing the thiol group directly onto a pre-functionalized brominated aromatic ring. A suitable starting material would be 1,2-dibromo-3-tert-butylbenzene. The synthesis of this precursor can be achieved through the bromination of 1-bromo-3-tert-butylbenzene. Direct nucleophilic aromatic substitution of one of the bromine atoms with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), can then be attempted.

However, this method is often limited by the low reactivity of unactivated aryl halides towards nucleophilic substitution. Harsh reaction conditions, such as high temperatures and pressures, are typically required, which can lead to low yields and side products. The steric hindrance imposed by the tert-butyl group and the adjacent bromine atom further complicates this transformation.

| Starting Material | Sulfur Source | Catalyst/Solvent | Conditions | Product | Challenges |

| 1,2-dibromo-3-tert-butylbenzene | NaSH or Na₂S | Polar aprotic (e.g., DMF, NMP) | High Temperature (>150°C) | This compound | Low reactivity, harsh conditions, potential for debromination and other side reactions. |

ortho-Lithiation and Subsequent Electrophilic Sulfurization

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a stabilized aryllithium intermediate. This intermediate can then be trapped with an appropriate electrophile.

One potential route starts with 1-bromo-3-tert-butylbenzene. The bromine atom can act as a DMG, directing lithiation to the 2-position. However, direct lithiation of bromoarenes can be complicated by halogen-metal exchange. An improved method involves transmetalation of the initially formed aryllithium intermediate with a metal salt like zinc chloride (ZnCl₂). organic-chemistry.org The resulting organozinc species is more stable and less reactive, allowing for a cleaner subsequent reaction. Quenching this intermediate with an electrophilic sulfur source, such as elemental sulfur (S₈) followed by reduction, installs the desired thiol group.

| Substrate | Reagent 1 | Reagent 2 | Reagent 3 | Product |

| 1-bromo-3-tert-butylbenzene | n-BuLi or LDA, THF, -78°C | ZnCl₂ | 1. S₈, 2. H₃O⁺/Reducing agent | This compound |

Alternatively, a protected version of 2-tert-butylthiophenol could be used as the starting material, where the sulfur-based group itself acts as the DMG. The protected thiophenol undergoes ortho-lithiation, and the resulting aryllithium is then quenched with an electrophilic bromine source like N-bromosuccinimide (NBS) or 1,2-dibromoethane.

Transition Metal-Catalyzed Synthetic Routes

Transition metal-catalyzed cross-coupling reactions provide versatile and efficient methods for the formation of carbon-sulfur (C-S) bonds, even for sterically demanding substrates. Copper and palladium are the most commonly used metals for these transformations.

Copper-Catalyzed C-S Cross-Coupling Reactions of Aryl Halides with Sulfur Sources or Thiols

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-S bonds. wikipedia.org Traditional Ullmann reactions require stoichiometric amounts of copper and high temperatures. slideshare.net Modern protocols, however, utilize catalytic amounts of a copper(I) salt, often in the presence of a ligand, which allows the reaction to proceed under milder conditions with a broader substrate scope. mdpi.comresearchgate.net

For the synthesis of this compound, this reaction could involve the coupling of 1,2-dibromo-3-tert-butylbenzene with a suitable sulfur source, such as sodium tert-butylthiolate or thiourea (B124793) followed by hydrolysis. The use of ligands like diamines or amino acids can stabilize the copper catalyst and facilitate the coupling with the sterically hindered aryl halide.

| Aryl Halide | Sulfur Source | Copper Catalyst | Ligand (optional) | Base | Solvent | Temperature (°C) |

| 1,2-dibromo-3-tert-butylbenzene | t-BuSH | CuI (5-10 mol%) | 1,10-Phenanthroline | K₂CO₃ or Cs₂CO₃ | DMF or Dioxane | 100-140 |

| 1,2-dibromo-3-tert-butylbenzene | Thiourea | CuI (5-10 mol%) | L-Proline | K₃PO₄ | DMSO | 110-150 |

Palladium-Catalyzed C-S Bond Formation (e.g., Ullmann-type couplings)

Palladium-catalyzed C-S bond formation, often referred to as the Buchwald-Hartwig amination adapted for thiols, is a highly efficient method for constructing aryl thioethers and thiophenols. These reactions are known for their high functional group tolerance and generally milder reaction conditions compared to copper-catalyzed methods. A key to the success of these couplings, especially with challenging substrates like sterically hindered aryl halides, is the use of bulky, electron-rich phosphine (B1218219) ligands. nih.govnih.gov

The synthesis of this compound via this route would typically employ 1,2-dibromo-3-tert-butylbenzene as the aryl halide precursor. This is coupled with a thiol equivalent, such as tert-butyl mercaptan or a protected hydrogen sulfide (B99878) surrogate. The catalyst system usually consists of a palladium precursor, like Pd(OAc)₂ or Pd₂(dba)₃, and a sterically demanding phosphine ligand such as XPhos or tBuXPhos. researchgate.net

| Aryl Halide | Thiol Source | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |

| 1,2-dibromo-3-tert-butylbenzene | tert-Butyl mercaptan | Pd(OAc)₂ | tBuXPhos | NaOtBu | Toluene | 80-110 |

| 1,2-dibromo-3-tert-butylbenzene | H₂S surrogate | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 90-120 |

The palladium-catalyzed approach often provides higher yields and better selectivity for sterically congested substrates compared to the copper-catalyzed alternatives.

Metal-Free Arylation of Thiols

The formation of the aryl-sulfur bond is a critical step in the synthesis of thiophenols and their derivatives. While transition-metal-catalyzed cross-coupling reactions have been widely used, the development of metal-free alternatives is crucial to avoid potential contamination of products with trace metal residues, which is particularly important in pharmaceutical applications.

One prominent metal-free approach involves the use of hypervalent iodine reagents, specifically diaryliodonium salts, as aryl-transfer agents. beilstein-journals.orgresearchgate.netchemrxiv.org This method facilitates the C–S bond formation under mild and experimentally straightforward conditions. The reaction is typically promoted by a strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

The proposed mechanism for this reaction, supported by DFT calculations, proceeds via an inner-sphere pathway. researchgate.netchemrxiv.org Initially, the thiol reacts with the diaryliodonium salt to form an incipient Ar₂I(SR) intermediate. This intermediate then undergoes reductive elimination to yield the desired aryl sulfide and an aryl iodide byproduct. researchgate.net This pathway avoids the need for a metal catalyst, offering a cleaner synthetic route. beilstein-journals.orgnih.gov The scope of this reaction is broad, accommodating a variety of thiols (aryl, heteroaryl, and alkyl) and a range of functional groups on the diaryliodonium salt. researchgate.net

| Thiol Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 2-Mercaptobenzothiazole | 2-(Phenylthio)benzothiazole | 99 | DBU, Acetonitrile, 80°C |

| Thiophenol | Diphenyl sulfide | 95 | DBU, Acetonitrile, 80°C |

| 4-Methoxythiophenol | 4-Methoxyphenyl phenyl sulfide | 92 | DBU, Acetonitrile, 80°C |

| 1-Octanethiol | Octyl phenyl sulfide | 85 | DBU, Acetonitrile, 80°C |

Another metal-free strategy is a variation of the Ullmann-type condensation. Traditionally, these reactions are copper-catalyzed; however, a protocol has been developed that proceeds without any transition-metal catalyst. This method employs a combination of an excess of a strong base, such as potassium hydroxide, in dimethyl sulfoxide (B87167) (DMSO) as the solvent. This approach is effective for the arylation of a wide range of nucleophiles, including thiols, with haloarenes.

Emerging and Sustainable Synthesis Approaches

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methodologies. For the synthesis of specialized thiophenols like this compound, photocatalysis and flow chemistry represent the forefront of these efforts.

Photocatalytic Methods for Thiol Synthesis and Transformations

Visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis, enabling a variety of chemical transformations under mild conditions. nih.gov These methods utilize light energy to initiate reactions, often replacing harsh reagents or high temperatures. For C-S bond formation, two primary strategies have been developed: the use of organic dyes as photocatalysts and the application of semiconductor nanoparticles.

Organic Dye Photocatalysis:

Organic dyes, such as Eosin Y, can act as potent metal-free photocatalysts. beilstein-journals.orgnih.govresearchgate.net The general mechanism for a thiol-ene reaction begins with the excitation of the Eosin Y molecule by visible light. nih.gov The excited photocatalyst can then oxidize a thiol to generate a highly reactive thiyl radical. This radical readily adds across an alkene or alkyne (the "ene" or "yne" component) in an anti-Markovnikov fashion, forming a carbon-centered radical. mdpi.com This radical can then abstract a hydrogen atom from another thiol molecule to yield the final thioether product and regenerate the thiyl radical, thus propagating a radical chain reaction. nih.gov This approach is highly efficient for C-S bond construction and is compatible with a wide range of functional groups. nih.gov

| Thiol | Alkene/Alkyne | Product Type | Yield (%) | Light Source |

|---|---|---|---|---|

| Thiophenol | Styrene | Alkyl Aryl Sulfide | 95 | Green LEDs |

| 4-Chlorothiophenol | 1-Octene | Alkyl Aryl Sulfide | 91 | Green LEDs |

| Thiophenol | Phenylacetylene | Alkenyl Aryl Sulfide | 88 (E/Z mixture) | Blue LEDs |

| Benzyl Mercaptan | N-Phenylmaleimide | Succinimide Adduct | 97 | Green LEDs |

Semiconductor Photocatalysis:

Inorganic semiconductors, such as titanium dioxide (TiO₂), offer a heterogeneous photocatalytic approach. mdpi.comfrontiersin.org When TiO₂ nanoparticles are irradiated with UV light, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. researchgate.netmdpi.com The highly oxidizing photo-induced hole in the valence band can directly oxidize a thiol to form a thiyl radical cation, which then deprotonates to the thiyl radical. mdpi.comnih.gov This thiyl radical can then engage in subsequent reactions, such as thiol-ene coupling, to form the desired C-S bond. mdpi.com A key advantage of this method is the stability, reusability, and low toxicity of the TiO₂ catalyst. researchgate.net

Flow Chemistry and Continuous Manufacturing Techniques for Scalability

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant improvements in scalability, safety, and efficiency. kewaunee.incerionnano.com Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or microreactors, is particularly well-suited for the production of specialty chemicals like this compound. digitellinc.comtechnologynetworks.com

A patented method for preparing substituted thiophenols utilizes a continuous flow reactor for a critical high-temperature rearrangement step, which is difficult to control in conventional batch reactors. patsnap.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher conversion rates and yields in shorter timeframes. patsnap.comjst.org.in

| Parameter | Batch Manufacturing | Continuous Flow Manufacturing |

|---|---|---|

| Process Control | Difficult to maintain uniform conditions; potential for hot spots. | Precise control over temperature, pressure, and residence time. manufacturingchemist.com |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small reaction volumes and better heat dissipation. manufacturingchemist.com |

| Scalability | Complex and costly "scaling-up" of reactors. | Easier "scaling-out" by continuous operation or numbering-up. jst.org.in |

| Product Quality | Potential for batch-to-batch variability. kewaunee.in | High consistency and reproducibility. digitaljournal.com |

| Efficiency | Includes downtime for charging, discharging, and cleaning. | Higher throughput and reduced downtime. deskera.com |

| Environmental Impact | Can generate significant solvent and reagent waste. | Reduced waste, lower energy consumption, smaller footprint. kewaunee.intechnologynetworks.com |

Advanced Reactivity and Mechanistic Investigations of 2 Bromo 6 Tert Butylthiophenol

Electronic and Steric Effects on Reaction Pathways

The reactivity of 2-bromo-6-tert-butylthiophenol is intricately governed by the interplay of electronic and steric effects originating from its substituents. The bulky tert-butyl group and the electronegative bromine atom on the aromatic ring, along with the nucleophilic thiol group, create a unique chemical environment that dictates the compound's behavior in various reactions.

Influence of the tert-Butyl Group on Aromatic Reactivity

The tert-butyl group, positioned ortho to the thiol moiety, exerts significant steric and electronic influences on the aromatic ring. Its considerable size introduces steric hindrance, which can impede the approach of reagents to the adjacent positions. researchgate.net This steric bulk can slow down or even prevent reactions that would otherwise occur at the ortho position. nih.gov

Electronically, the tert-butyl group acts as an electron-donating group through an inductive effect, which increases the electron density on the aromatic ring. nih.gov This electron-donating nature generally activates the ring towards electrophilic aromatic substitution. However, the steric hindrance often overrides this electronic activation at the ortho position, leading to a preference for substitution at the para position. stackexchange.com The tert-butyl group's presence can also stabilize the molecule by shielding the thiol group from rapid oxidation. researchgate.net

The interplay of these effects is crucial in determining the regioselectivity of reactions involving the aromatic ring. For instance, in electrophilic substitution reactions, the directing influence of the substituents must be carefully considered.

| Feature of tert-Butyl Group | Effect on Aromatic Ring | Consequence on Reactivity |

| Bulky Size | Steric Hindrance | Hinders attack at the ortho position, favoring para-substitution. stackexchange.com |

| Electron-Donating Nature | Increased Electron Density | Activates the ring for electrophilic substitution. nih.gov |

| Hydrophobicity | Increased Non-polar Character | Influences solubility and interactions in non-polar environments. nih.gov |

Role of Bromine as a Substituent in Electrophilic and Nucleophilic Reactions

The bromine atom at the 6-position of the aromatic ring introduces a different set of electronic and steric effects. As a halogen, bromine is an electronegative atom that withdraws electron density from the aromatic ring through an inductive effect, which deactivates the ring towards electrophilic substitution. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions.

In the context of this compound, the deactivating inductive effect of bromine, coupled with the steric hindrance from the adjacent tert-butyl group, can significantly influence the outcome of electrophilic aromatic substitution reactions. Conversely, the carbon-bromine bond can be a site for nucleophilic aromatic substitution, particularly under conditions that favor such mechanisms, or it can participate in metal-catalyzed cross-coupling reactions. jcu.edu.au The presence of bromine allows for a variety of synthetic transformations, making it a versatile functional group for further molecular elaboration. organic-chemistry.org

Transformations Involving the Thiol Moiety

The thiol (-SH) group is a highly reactive functional group that can participate in a wide range of chemical transformations, including oxidation, nucleophilic addition, and radical reactions.

Oxidative Coupling to Disulfides and Higher Oxidation States

Thiophenols are readily oxidized to form disulfides, and this compound is no exception. This oxidative coupling is a common reaction for thiols and can be achieved using a variety of oxidizing agents, including air, hydrogen peroxide, or metal catalysts. google.comresearchgate.net The resulting disulfide, bis(2-bromo-6-tert-butylphenyl) disulfide, is a key intermediate in certain synthetic pathways. google.com

A general scheme for the oxidation of thiophenols is shown below:

| Starting Material | Oxidizing Agent | Product |

| Thiophenol (R-SH) | Mild Oxidant (e.g., I₂, air) | Disulfide (R-S-S-R) |

| Thiophenol (R-SH) | Strong Oxidant (e.g., H₂O₂, KMnO₄) | Sulfonic Acid (R-SO₃H) |

Nucleophilic Additions (e.g., Michael Addition, Thiol-mediated Epoxide Opening)

The thiol group is a potent nucleophile and can readily participate in addition reactions. A notable example is the Michael addition, where the thiolate anion adds to α,β-unsaturated carbonyl compounds. nih.gov This reaction is a powerful tool for carbon-sulfur bond formation. The rate and efficiency of the thia-Michael addition can be influenced by the choice of catalyst and reaction conditions. epa.gov

Another important reaction is the thiol-mediated epoxide opening. The nucleophilic thiol can attack the electrophilic carbon of an epoxide ring, leading to its opening and the formation of a β-hydroxy sulfide (B99878). This reaction is a versatile method for the synthesis of functionalized sulfur-containing molecules.

Radical Reactions and Hydrogen Atom Transfer Processes

The sulfur-hydrogen bond in the thiol group is relatively weak and can undergo homolytic cleavage to form a thiyl radical (RS•). These radicals are key intermediates in a variety of chemical processes. Hydrogen Atom Transfer (HAT) is a fundamental reaction where a radical abstracts a hydrogen atom. nih.gov The thiol group can act as a hydrogen atom donor in such processes. researchgate.net

The reactivity of thiophenols in HAT reactions is influenced by the bond dissociation energy of the S-H bond. nih.gov The study of these radical processes is crucial for understanding the antioxidant properties of phenolic compounds and the mechanisms of certain biological and industrial processes. The presence of the tert-butyl group can influence the stability and reactivity of the resulting thiyl radical. nih.gov

Alkylation and Acylation Reactions of the Thiol Group

The nucleophilic character of the thiol group in this compound allows it to readily participate in alkylation and acylation reactions. These transformations are fundamental for introducing a wide range of organic moieties at the sulfur atom, thereby modifying the compound's physical and chemical properties.

Alkylation: The S-alkylation of thiophenols is a well-established process, typically proceeding via an SN2 mechanism. In the case of this compound, the presence of the bulky tert-butyl group in the ortho position can influence the reaction rate and conditions required for efficient conversion. A notable example of such a reaction is the allylation of this compound with an allylic halide. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

| Alkylating Agent | Base | Solvent | Product |

| Allyl Bromide | K₂CO₃ | Acetone | 2-Bromo-6-tert-butylphenyl allyl sulfide |

| Methyl Iodide | NaH | THF | 2-Bromo-6-tert-butylphenyl methyl sulfide |

| Benzyl Bromide | Et₃N | CH₂Cl₂ | Benzyl 2-bromo-6-tert-butylphenyl sulfide |

Acylation: The thiol group can also be acylated to form thioesters. This transformation is typically achieved by reacting the thiophenol with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. The steric hindrance around the sulfur atom in this compound may necessitate the use of more reactive acylating agents or catalysts to achieve high yields.

| Acylating Agent | Base/Catalyst | Solvent | Product |

| Acetyl Chloride | Pyridine | CH₂Cl₂ | S-(2-Bromo-6-tert-butylphenyl) ethanethioate |

| Benzoyl Chloride | Et₃N | Toluene | S-(2-Bromo-6-tert-butylphenyl) benzothioate |

| Acetic Anhydride | DMAP | THF | S-(2-Bromo-6-tert-butylphenyl) ethanethioate |

Carbonylative Thioesterification Reactions

Carbonylative thioesterification represents a powerful method for the synthesis of thioesters, wherein a carbonyl group is incorporated between the aryl and sulfur moieties. Palladium-catalyzed carbonylative coupling reactions of aryl halides with thiols are a prominent example of this transformation. In the context of this compound, the aryl bromide functionality can be targeted for such reactions.

This process typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by the insertion of carbon monoxide (CO) and subsequent reaction with the thiol to afford the thioester product. The steric bulk of the tert-butyl group may influence the efficiency of the catalytic cycle.

Cross-Coupling and Aromatic Functionalization Reactions

The presence of the bromine atom on the aromatic ring of this compound opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formations through various cross-coupling reactions.

Stereoselective C-C Coupling Reactions Enabled by Derivatives

While direct stereoselective C-C coupling reactions on this compound itself are not extensively documented, its derivatives can be employed in such transformations. A key strategy involves the conversion of the thiol group into a directing group or a chiral auxiliary to control the stereochemistry of the coupling reaction.

One of the most versatile methods for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. Derivatives of this compound can be coupled with various organoboron reagents in the presence of a palladium catalyst. The steric hindrance imposed by the tert-butyl group and the substituent at the sulfur atom can play a crucial role in achieving high stereoselectivity, particularly in reactions involving prochiral substrates or the formation of atropisomers. The choice of ligand on the palladium catalyst is critical in controlling the stereochemical outcome. nih.govnih.gov

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2'-tert-Butyl-3-mercapto-[1,1'-biphenyl] |

| (1-Methylvinyl)boronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 2-Bromo-6-tert-butyl-1-(prop-1-en-2-yl)benzene |

C-X Bond Formations (X = N, O)

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds at the aromatic ring provides access to a diverse range of functionalized derivatives of this compound.

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.org This methodology can be applied to this compound to introduce a variety of nitrogen-containing functional groups. The steric hindrance at the ortho position can present a challenge, often requiring the use of specialized bulky electron-rich phosphine (B1218219) ligands to facilitate the reaction. chemspider.comnih.govresearchgate.net

| Amine | Catalyst System | Base | Solvent | Product |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-(2-tert-Butyl-6-mercaptophenyl)aniline |

| Morpholine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 4-(2-tert-Butyl-6-mercaptophenyl)morpholine |

| Pyrrolidine | PdCl₂(Amphos) | K₃PO₄ | t-BuOH | 1-(2-tert-Butyl-6-mercaptophenyl)pyrrolidine |

C-O Bond Formation: The Ullmann condensation and its modern catalytic variants are widely used for the synthesis of diaryl ethers. organic-chemistry.org These reactions involve the copper-catalyzed coupling of an aryl halide with a phenol (B47542). Applying this to this compound would allow for the introduction of a phenoxy substituent. Similar to the Buchwald-Hartwig amination, the steric hindrance of the substrate can affect the reaction efficiency, and the choice of ligand and reaction conditions is crucial for a successful transformation. nih.gov

| Phenol | Catalyst System | Base | Solvent | Product |

| Phenol | CuI / L-proline | K₂CO₃ | DMSO | 2-tert-Butyl-6-mercaptophenoxybenzene |

| 4-Methoxyphenol | Cu₂O / Salicylaldoxime | Cs₂CO₃ | NMP | 1-(2-tert-Butyl-6-mercaptophenoxy)-4-methoxybenzene |

Applications in Advanced Chemical Systems and Materials Science

Ligand Design in Homogeneous and Heterogeneous Catalysis

The strategic placement of the tert-butyl and bromo substituents on the thiophenol scaffold provides a powerful tool for chemists to modulate the steric and electronic environment of metal centers in catalytic complexes. This control is crucial for achieving high efficiency, selectivity, and stability in a wide range of chemical transformations.

Development of Chiral and Achiral Ligands Based on 2-Bromo-6-tert-butylthiophenol

The this compound framework serves as a versatile platform for the synthesis of both chiral and achiral ligands. The introduction of chirality is often achieved by incorporating chiral auxiliaries or by creating atropisomeric systems where rotation around a single bond is restricted. These chiral ligands are instrumental in the field of asymmetric catalysis, where the selective synthesis of one enantiomer of a chiral molecule is desired.

Conversely, achiral ligands derived from this thiophenol are designed to leverage its significant steric bulk. The tert-butyl group can create a sterically demanding pocket around a metal center, influencing substrate approach and promoting specific reaction pathways.

Catalytic Applications in Asymmetric Synthesis

While direct applications of this compound in asymmetric synthesis are not extensively documented in publicly available literature, the principles of using sterically demanding thiol-derived ligands are well-established. The bulky nature of the tert-butyl group can play a crucial role in creating a chiral environment around a metal catalyst, which is essential for enantioselective transformations. The development of chiral ligands often involves multi-step synthetic sequences starting from foundational molecules like this compound.

Role in Palladium-, Copper-, and Molybdenum-Catalyzed Transformations

Ligands derived from this compound are particularly relevant in transition metal catalysis, with palladium, copper, and molybdenum complexes being of significant interest.

Palladium-Catalyzed Reactions: In palladium-catalyzed cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands are known to enhance catalytic activity. nih.govnih.govresearchgate.net The tert-butyl group in ligands derived from this compound can impart similar beneficial steric properties, potentially leading to highly active catalysts for reactions like Suzuki-Miyaura and Heck couplings. nih.govnih.gov The strong σ-donating ability of such ligands can facilitate the oxidative addition step, which is often rate-determining in the catalytic cycle. fishersci.ca

Copper-Catalyzed Transformations: Copper complexes are versatile catalysts for a variety of reactions, including oxidations and coupling reactions. nih.gov The electronic properties of ligands are crucial in modulating the reactivity of the copper center. The presence of the electron-withdrawing bromine atom and the sulfur donor in ligands derived from this compound can influence the redox potential of the copper catalyst, which is critical in many catalytic cycles.

Molybdenum-Catalyzed Transformations: Molybdenum complexes are active in a range of catalytic processes, including olefin polymerization and various redox reactions. researchgate.netnih.govresearchgate.net The coordination of specific ligands to the molybdenum center is key to controlling the catalyst's activity and stability. The steric bulk provided by the tert-butyl group in ligands based on this compound can help to stabilize reactive molybdenum species and influence the selectivity of the catalytic transformation. mdpi.com

Tailoring Electronic and Steric Parameters for Enhanced Catalytic Performance

The ability to independently modify the electronic and steric properties of a ligand is a cornerstone of modern catalyst design. epa.gov The this compound structure offers a clear advantage in this regard.

The steric environment is largely dictated by the bulky tert-butyl group. This significant steric hindrance can be exploited to:

Promote reductive elimination in catalytic cycles. fishersci.ca

Create a specific binding pocket to enhance substrate selectivity.

Stabilize low-coordinate metal complexes.

The electronic properties of the ligand can be fine-tuned through the bromo substituent and the sulfur atom. The electron-withdrawing nature of the bromine atom can impact the electron density at the metal center, influencing its reactivity and redox properties. Judicious modification of the ligand backbone allows for a systematic study of these effects on catalytic performance. researchgate.net

| Parameter | Influence of this compound Moiety | Potential Catalytic Impact |

| Steric Hindrance | High, due to the ortho-tert-butyl group. | Increased reaction rates, enhanced selectivity, stabilization of the catalyst. |

| Electronic Effects | Electron-withdrawing effect from the bromine atom. | Modulation of the metal center's redox potential and Lewis acidity. |

Advanced Materials and Polymer Science

The reactivity of the thiol group in this compound makes it a valuable monomer for the synthesis of advanced polymers through "click" chemistry reactions. These reactions are characterized by their high efficiency, selectivity, and tolerance to a wide range of functional groups.

Incorporation into Thiol-X Click Chemistry for Polymer Synthesis

"Thiol-X" click chemistry encompasses a range of reactions involving the versatile thiol group, including thiol-ene and thiol-yne reactions. These methods provide a robust platform for the synthesis of polymers with well-defined architectures and functionalities. researchgate.net

Thiol-Ene and Thiol-Yne Polymerization: The thiol group of this compound can readily participate in radical-mediated or base/nucleophile-initiated additions to carbon-carbon double (ene) or triple (yne) bonds. d-nb.inforesearchgate.net This allows for its incorporation into polymer chains, where the bulky tert-butyl and bromo substituents can impart unique properties to the resulting material, such as altered solubility, thermal stability, and refractive index. The thiol-yne reaction, in particular, offers the advantage of potentially adding two thiol molecules per alkyne, leading to highly cross-linked networks. d-nb.inforesearchgate.net

Thiol-Bromo Polymerization: The presence of the bromine atom opens up the possibility of "thiol-bromo" click polymerization. This reaction involves the nucleophilic substitution of the bromine atom by a thiol, forming a thioether linkage. This approach can be used to synthesize multifunctional polymers with high refractive indices and other desirable optical properties.

| Click Reaction | Role of this compound | Resulting Polymer Characteristics |

| Thiol-Ene | Thiol-containing monomer. | Introduction of bulky side groups, potentially affecting polymer packing and properties. |

| Thiol-Yne | Thiol-containing monomer. | Potential for high cross-linking density and tailored network formation. |

| Thiol-Bromo | Can act as both the thiol and the bromo source. | Synthesis of sulfur-rich polymers with high refractive indices. |

Lack of Publicly Available Research Hinders a Detailed Analysis of this compound's Applications

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in information regarding the specific applications of the chemical compound this compound. Despite a thorough search for its use in advanced chemical systems, materials science, and as a precursor for specialized organic molecules, no specific research findings, data, or detailed discussions corresponding to the requested subtopics were found.

The intended scope of this article was to delve into the compound's role in the design of functional polymers and coatings, its involvement in supramolecular assemblies and host-guest interactions, and its utility in forming self-assembled monolayers (SAMs) for surface functionalization. Additionally, the plan was to explore its application as a precursor for complex thiophenol derivatives and as a building block for pharmaceutical and agrochemical intermediates.

However, the investigation did not yield any specific studies or data sets detailing the performance, synthesis, or characteristics of this compound in these areas. General information on the applications of various tert-butyl-phenolic compounds and the principles of supramolecular chemistry, self-assembled monolayers, and organic synthesis is available. Still, literature that specifically names and details the properties and applications of this compound remains elusive.

Consequently, it is not possible to provide a scientifically accurate and detailed article on this compound that adheres to the requested structure and content inclusions. The absence of research findings prevents the creation of informative sections on its role in the specified fields and the generation of data tables based on its performance or properties.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the potential applications and chemical behaviors of this compound in the outlined areas. Without such foundational research, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.

Advanced Spectroscopic and Characterization Techniques

Vibrational Spectroscopy

No experimental data from vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy for 2-Bromo-6-tert-butylthiophenol has been found in public databases or scientific journals.

X-ray Diffraction (XRD)

Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the solid-state structure of this compound, including exact bond lengths, bond angles, and torsional angles. Such data allows for the unambiguous confirmation of the molecular connectivity and conformation.

If a suitable single crystal of this compound were grown, XRD analysis could reveal:

Molecular Conformation: The orientation of the tert-butyl and thiol groups relative to the aromatic ring and each other. Steric hindrance between the bulky ortho-substituents (bromo and tert-butyl) would likely force the S-H and C(CH₃)₃ groups into specific conformations to minimize repulsion.

Crystal Engineering: Understanding these intermolecular interactions is fundamental to crystal engineering. By modifying substituents, researchers can rationally design new solid-state structures with desired properties. For derivatives of this compound, XRD would be essential to confirm the success of such designs. For instance, XRD has been used to establish the structure of complex cations derived from related thiophene (B33073) compounds.

While specific XRD data for this compound is not publicly available, the table below illustrates the type of crystallographic data that would be obtained from such an analysis.

Table 2: Representative Data from a Single Crystal XRD Experiment This table is hypothetical and shows the parameters that would be determined for this compound.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | Molecular formula of the compound. | C₁₀H₁₃BrS |

| Formula Weight | Molar mass of the compound. | 245.18 g/mol |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | Orthorhombic |

| Space Group | Describes the symmetry of the unit cell. | P2₁2₁2₁ |

| Unit Cell Dimensions | Lengths of the cell axes (a, b, c) and angles (α, β, γ). | a = 6.1 Å, b = 10.2 Å, c = 18.5 Åα = 90°, β = 90°, γ = 90° |

| Volume (V) | Volume of the unit cell. | 1145.3 ų |

| Z | Number of molecules per unit cell. | 4 |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, S-H, C-Br). | C-S: ~1.78 Å; C-Br: ~1.90 Å |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule (all electrons paired), its corresponding thiyl radical (2-Bromo-6-tert-butylthiophenoxyl radical), formed by the removal of the hydrogen atom from the thiol group, would be paramagnetic and thus EPR-active.

The study of such thiyl radicals is crucial for understanding reaction mechanisms, particularly in oxidation chemistry and polymer science. EPR spectroscopy provides detailed information about the electronic structure of the radical. The key parameters obtained from an EPR spectrum are:

The g-factor: This is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, the g-factor is typically close to that of a free electron (~2.0023). Deviations from this value are caused by spin-orbit coupling and provide information about the atoms on which the unpaired electron is localized. For sulfur-centered radicals, the g-factor is significantly higher than 2.0023 due to the larger spin-orbit coupling constant of sulfur.

Hyperfine Coupling (HFC): This arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (like ¹H, ¹³C, ⁷⁹Br, ⁸¹Br). The HFC splits the EPR signal into multiple lines, and the magnitude of the splitting (the hyperfine coupling constant, a) is proportional to the spin density of the unpaired electron at that nucleus. This allows for the mapping of the unpaired electron's distribution across the molecule.

For the 2-Bromo-6-tert-butylthiophenoxyl radical, EPR would reveal the extent of delocalization of the unpaired electron from the sulfur atom onto the aromatic ring. The spectrum would be expected to show hyperfine couplings to the remaining protons on the aromatic ring. Couplings to the bromine isotopes (⁷⁹Br and ⁸¹Br, both with nuclear spin I=3/2) could also be observed, providing direct evidence of spin density on the bromine-bearing carbon.

Table 3: Expected EPR Parameters for the 2-Bromo-6-tert-butylthiophenoxyl Radical This table presents hypothetical yet representative data for the thiyl radical derived from the title compound.

| Parameter | Description | Expected Value / Observation | Information Gained |

|---|---|---|---|

| g-factor | Anisotropic g-tensor values. | gₓ, gᵧ, g₂ > 2.0023 | Confirms a sulfur-centered radical. |

| aH (meta-protons) | Hyperfine coupling constants to the two meta protons on the ring. | 0.1 - 0.5 mT | Quantifies spin delocalization onto the aromatic ring. |

| aH (para-proton) | Hyperfine coupling constant to the para proton on the ring. | 0.3 - 0.8 mT | Quantifies spin delocalization onto the aromatic ring. |

Surface Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nm of a material's surface. This technique is particularly relevant for studying thin films or self-assembled monolayers (SAMs) of this compound on a substrate (e.g., gold, silicon).

In an XPS experiment, the surface is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

For a surface functionalized with this compound, XPS would provide:

Elemental Confirmation: The presence of peaks corresponding to C 1s, S 2p, and Br 3d would confirm the presence of the molecule on the surface.

Chemical State Analysis: High-resolution scans of each element's peak can reveal information about chemical bonding. The S 2p peak is particularly informative. For a thiol bound to a gold surface (forming a thiolate), the S 2p₃/₂ peak appears around 162 eV. If the thiol is unreacted or in a different oxidation state (e.g., sulfonate), the binding energy will be significantly different. Similarly, the Br 3d peak position would confirm the presence of a C-Br bond, and the C 1s spectrum could be deconvoluted to distinguish between C-C/C-H, C-S, and C-Br environments.

Table 4: Expected XPS Core Level Binding Energies for this compound Binding energy values can vary slightly depending on the substrate and instrument calibration.

| Element | Core Level | Expected Binding Energy (eV) | Information on Chemical State |

|---|---|---|---|

| Carbon | C 1s | ~284.8 - 286.0 | Can be deconvoluted into C-C/C-H, C-S, and C-Br components. |

| Sulfur | S 2p₃/₂ | ~162 (as thiolate on Au)~164 (as free thiol) | Differentiates between bound thiolate and unbound thiol. Higher values indicate oxidation. |

Electrochemical Methods (e.g., Cyclic Voltammetry, Spectroelectrochemistry)

Electrochemical methods are used to investigate the redox properties of a molecule, providing insights into its electron transfer capabilities and the stability of its oxidized or reduced forms. Cyclic Voltammetry (CV) is the most common technique for this purpose.

In a CV experiment involving this compound, the compound would be dissolved in a suitable solvent with a supporting electrolyte, and the potential would be swept back and forth at a working electrode. The resulting current is plotted against the applied potential, producing a cyclic voltammogram.

For this compound, the primary electrochemical process of interest is the oxidation of the thiol group. This process typically involves the following steps:

Oxidation to a Thiyl Radical: The thiol is first oxidized in a one-electron process to form a thiyl radical (R-S•).

Dimerization: The highly reactive thiyl radicals can then dimerize to form a disulfide (R-S-S-R).

Spectroelectrochemistry, which combines an electrochemical technique with a spectroscopic one (like UV-Vis or EPR), could be used to directly observe and characterize the radical intermediates or final products formed during the electrochemical process.

Table 5: Representative Electrochemical Data from Cyclic Voltammetry This table presents the type of data that would be obtained from a CV experiment on this compound.

| Parameter | Symbol | Description | Expected Observation |

|---|---|---|---|

| Anodic Peak Potential | Eₚₐ | The potential at which the maximum oxidation current occurs. | A single peak in the range +0.5 to +1.2 V (vs. a reference like Ag/AgCl). |

| Anodic Peak Current | iₚₐ | The magnitude of the current at the oxidation peak. | Proportional to the concentration of the compound and the square root of the scan rate. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and energetic landscape of molecules.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction

No specific Density Functional Theory (DFT) studies on 2-Bromo-6-tert-butylthiophenol were identified. Such studies would typically provide insights into the molecule's optimized geometry, electronic charge distribution, frontier molecular orbitals (HOMO-LUMO), and predicted spectroscopic signatures (e.g., IR, Raman, NMR).

Ab Initio Methods for Reaction Energetics and Transition State Characterization

There is no available research detailing the use of high-level ab initio methods to investigate the reaction energetics or to characterize transition states for reactions involving this compound. These methods are crucial for accurately predicting reaction barriers and understanding mechanistic details.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

No publications were found that describe Molecular Dynamics (MD) simulations of this compound. MD simulations would be useful for exploring the compound's conformational dynamics, its behavior in different solvent environments, and its potential intermolecular interactions, such as hydrogen bonding or stacking.

Mechanistic Pathway Elucidation through Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling has not been a subject of published research. Computational approaches are often used to map out potential energy surfaces for chemical reactions, helping to identify the most likely pathways and intermediates.

Quantitative Structure-Activity Relationships (QSAR) and Design Principles

While general QSAR studies on broader classes of thiophenols exist, no specific QSAR models incorporating this compound were found. Such studies would be necessary to correlate its structural features with specific biological activities or physical properties and to derive design principles for new molecules with desired characteristics.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

Future synthetic strategies for 2-Bromo-6-tert-butylthiophenol and its analogues are likely to focus on improving efficiency, selectivity, and sustainability. While classical methods for the synthesis of bromothiophenols involve the bromination of a diphenyl disulfide followed by reduction, these multi-step processes can be cumbersome. Direct C-H functionalization and advanced coupling reactions represent a promising frontier for more direct and atom-economical syntheses.

| Synthetic Method | Description | Potential Advantages | References |

| Disulfide Reduction | Bromination of the corresponding diphenyl disulfide followed by a reduction step. | Established methodology for brominated thiophenols. | |

| C-S Coupling Reactions | Copper-catalyzed coupling of an aryl halide with a sulfur source. | Potentially more direct route with good functional group tolerance. | |

| Direct C-H Thiolation | Direct introduction of the thiol group onto the pre-brominated and alkylated aromatic ring. | High atom economy and reduced step count. | - |

Emerging Frontiers in Catalysis and Materials Science

The unique steric and electronic properties of this compound position it as a compelling candidate for applications in catalysis and materials science. The sterically hindered nature of the thiol group could lead to novel catalytic activities, particularly in reactions where managing steric congestion around a metal center is critical. Research into thiophenol-catalyzed radical hydroformylation of sterically hindered alkenes has already demonstrated the potential of bulky thiophenols in facilitating challenging transformations.

In materials science, the incorporation of this compound into polymers or onto surfaces could impart unique properties. The thiol group provides a versatile handle for surface functionalization, as seen in the modification of cellulose (B213188) nanofibers and graphene. The presence of the bromine atom offers a site for further chemical modification, such as cross-coupling reactions, to create more complex materials.

| Potential Application Area | Description | Key Features of this compound | References |

| Catalysis | Ligand in transition metal catalysis or as an organocatalyst. | Steric bulk can influence selectivity; thiol group can coordinate to metal centers. | |

| Polymer Science | Monomer or functional additive for specialty polymers. | Thiol group for polymerization (e.g., thiol-ene reactions); bromine for post-polymerization modification. | |

| Surface Modification | Anchoring group for modifying the surface of nanoparticles or other materials. | Strong affinity of sulfur for metal surfaces; potential for creating self-assembled monolayers. |

Interdisciplinary Research Opportunities

The multifaceted nature of this compound creates opportunities for interdisciplinary research. In the realm of chemical biology, sterically hindered phenols have been investigated for their antioxidant properties and their potential to be switched to generate reactive oxygen species. The introduction of a thiol group could modulate these activities and open up new avenues for the design of therapeutic agents.

Furthermore, the integration of biocatalysis with traditional chemical synthesis offers a green and efficient approach to producing chiral sulfur-containing molecules. Exploring enzymatic resolutions or transformations of this compound could lead to the synthesis of enantiomerically pure derivatives with potential applications in pharmaceuticals and agrochemicals. The development of biosensors based on thiol-functionalized surfaces is another area where this compound could find application, with the potential for detecting a variety of analytes.

Challenges and Outlook for the Field of Sterically Hindered Halogenated Thiophenols

Despite the promising outlook, the field of sterically hindered halogenated thiophenols is not without its challenges. The synthesis of these compounds can be complex, often requiring multi-step procedures and careful control of reaction conditions to avoid side reactions such as disulfide formation. The characteristic unpleasant odor of thiols also necessitates specialized handling procedures.

From an application perspective, catalyst deactivation due to strong binding of the sulfur atom to the metal center is a known issue in catalysis that needs to be addressed. Furthermore, the stability of the thiol group to oxidation can be a concern in certain applications.

Looking forward, the development of robust and scalable synthetic methods will be key to unlocking the full potential of this class of compounds. A deeper understanding of the structure-property relationships, aided by computational studies, will guide the rational design of new catalysts and materials. Overcoming the existing challenges will pave the way for the widespread application of sterically hindered halogenated thiophenols in a diverse range of scientific and technological fields.

Q & A

Q. Basic Research Focus

- Storage : Keep at –20°C in amber glass vials to prevent degradation and bromine release .

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation and volatile byproducts .

- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal to avoid thiol oxidation .

How can researchers address contradictions in reported biological activities of this compound derivatives?

Advanced Research Focus

Contradictions may stem from assay conditions or impurity profiles. Strategies include:

- SAR Studies : Systematically modify substituents (e.g., replacing tert-butyl with isopropyl) and test against control compounds .

- Purity Verification : Use HPLC-MS to confirm compound integrity (>98% purity) before biological testing .

- Meta-Analysis : Reconcile data using frameworks for resolving open-data conflicts (e.g., iterative peer validation) .

What computational tools are suitable for predicting the electrochemical properties of this compound?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate redox potentials and HOMO-LUMO gaps .

- Molecular Dynamics : Simulate solvent interactions (e.g., in acetonitrile) to model stability under electrochemical conditions .

- Benchmarking : Compare with experimental cyclic voltammetry data from analogs like 2-Bromo-4-chlorophenylacetonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.